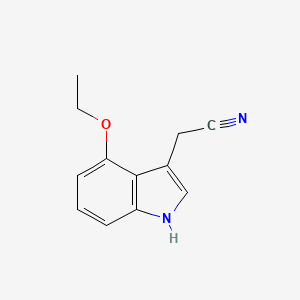

2-(4-ethoxy-1H-indol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-ethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10/h3-5,8,14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVGVKWPEQXZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxy-1H-indol-3-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-ethoxyindole, which can be obtained through the ethylation of indole.

Nitrile Introduction: The 4-ethoxyindole is then subjected to a reaction with acetonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the acetonitrile group at the 3-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Oxo derivatives of the indole ring.

Reduction: Primary amines.

Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: . Its structure consists of an indole ring substituted at the 4-position with an ethoxy group and a nitrile group attached to the acetic acid moiety. This configuration is crucial for its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, 2-(4-ethoxy-1H-indol-3-yl)acetonitrile serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, makes it a versatile intermediate in organic synthesis.

Types of Reactions:

- Oxidation: Can be oxidized to form oxo derivatives.

- Reduction: The nitrile group can be reduced to an amine.

- Substitution: The indole ring can participate in electrophilic substitution reactions.

Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Properties:

The compound has been tested against various bacterial strains, demonstrating promising antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 μg/mL |

| Staphylococcus epidermidis | 1.0 μg/mL |

| Escherichia coli | Moderate activity |

These results indicate that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or altering membrane integrity.

Anticancer Activity:

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Key findings include:

- Cell Cycle Arrest: Induces G1 phase arrest in cancer cells.

- Apoptotic Pathways: Activates caspases leading to programmed cell death.

- Tumor Growth Inhibition: Animal models have demonstrated reduced tumor sizes upon treatment with this compound.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The findings revealed that the compound not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Cancer Research Insights

Another investigation focused on the anticancer properties of the compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability alongside increased apoptotic markers, emphasizing its potential as a lead candidate in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-1H-indol-3-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit the activity of NAD±dependent enzymes, affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The absence of a ketone (e.g., 2-oxo group in 4-hydroxy-2-oxoindolin-3-yl derivatives) reduces electrophilicity, making the target compound less reactive in nucleophilic additions but more stable under acidic conditions .

- Synthetic Yields : Alkylation at the indole nitrogen (e.g., 1-benzyl derivatives) typically achieves yields >80%, whereas ethoxy substitution at the 4-position requires careful optimization to avoid side reactions .

Physicochemical Properties

Melting Points and Solubility:

- 2-(1-Benzyl-5-methoxy-2-oxoindol-3-yl)acetonitrile : Melts at 120–121°C; soluble in ethyl acetate and DMSO but insoluble in water due to hydrophobic benzyl and methoxy groups .

- 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile : Higher water solubility than ethoxy derivatives due to the hydroxyl group, facilitating formulation for biological assays .

Biological Activity

2-(4-ethoxy-1H-indol-3-yl)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-(1H-indol-3-yl)acetate with appropriate reagents under controlled conditions. The process can yield the desired compound in moderate to high yields, depending on the reaction conditions employed.

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that compounds with similar structures demonstrated notable cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. These compounds were shown to induce apoptosis through mechanisms involving the p53 pathway, suggesting that this compound may share similar anticancer properties due to its structural analogies .

The mechanism by which this compound exerts its biological effects appears to involve modulation of cell cycle progression and induction of apoptosis. Flow cytometry analyses have demonstrated that treatment with related indole compounds leads to cell cycle arrest and increased rates of apoptosis in treated cells. This suggests a potential role for this compound in cancer therapeutics, particularly in targeting apoptotic pathways .

Antimicrobial Activity

In addition to anticancer effects, indole derivatives have been reported to possess antimicrobial properties. A study investigating N-substituted indole derivatives found that certain compounds exhibited higher inhibition rates against bacterial strains compared to standard antibiotics . While specific data on this compound's antimicrobial activity is limited, its structural similarity to other bioactive indoles suggests potential efficacy.

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | SW620 | 10 | Apoptosis via p53 activation |

| Study B | PC-3 | 15 | Cell cycle arrest |

| Study C | NCI-H23 | 12 | Induction of late apoptosis |

Q & A

Q. What structure-activity relationship (SAR) insights can guide derivative design for enhanced potency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.